molecular formula C12H10F2O2 B1454033 [2-(Difluoromethoxy)naphthalen-1-yl]methanol CAS No. 834885-12-0

[2-(Difluoromethoxy)naphthalen-1-yl]methanol

Cat. No.: B1454033
CAS No.: 834885-12-0
M. Wt: 224.2 g/mol
InChI Key: QKKFOIJXDDMAIM-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)naphthalen-1-yl]methanol is a chemical compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol. This compound is a naphthalene derivative, characterized by the presence of a difluoromethoxy group attached to the first carbon atom of the naphthalene ring. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, followed by reduction with a suitable reducing agent to yield the desired product .

Industrial Production Methods

Industrial production methods for [2-(Difluoromethoxy)naphthalen-1-yl]methanol are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)naphthalen-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding naphthylmethane derivative.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoic acid.

    Reduction: Formation of naphthylmethane derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Difluoromethoxy)naphthalen-1-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a versatile scaffold for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)naphthalen-1-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [6-Chloro-2-(difluoromethoxy)naphthalen-1-yl]methanol: A similar compound with a chloro group instead of a hydrogen atom at the sixth position of the naphthalene ring.

    [2-(Difluoromethoxy)naphthalen-1-yl]methanol: The parent compound itself, used as a reference for comparison.

Uniqueness

This compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.

Properties

IUPAC Name

[2-(difluoromethoxy)naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFOIJXDDMAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655978
Record name [2-(Difluoromethoxy)naphthalen-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834885-12-0
Record name [2-(Difluoromethoxy)naphthalen-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (255 mg, 6.73 mmol) was added to a suspension of 2-(difluoromethoxy)-1-naphthaldehyde (0.997 g, 4.49 mmol) in EtOH (29.9 mL). After 3 h the mixture was diluted with H2O, extracted with EtOAc, the combined extracts were washed with brine (200 mL), dried over Na2SO4, filtered, and the filtrate concentrated to give a residue that was purified by silica gel chromatography to provide (2-(difluoromethoxy)naphthalen-1-yl)methanol (387 mg, 39%) as an orange solid.
Name
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
0.997 g
Type
reactant
Reaction Step One
Name
Quantity
29.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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